(E)-4-methylhept-3-ene-2,6-dione

説明

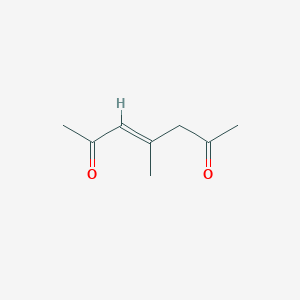

(E)-4-Methylhept-3-ene-2,6-dione is a cyclic diketone characterized by a seven-carbon chain (heptene backbone) with conjugated carbonyl groups at positions 2 and 6, a methyl substituent at position 4, and an (E)-configured double bond at position 2. This compound belongs to the α,β-unsaturated diketone family, which is known for its reactivity in nucleophilic additions and cyclization reactions.

特性

CAS番号 |

137277-68-0 |

|---|---|

分子式 |

C8H12O2 |

分子量 |

140.18 g/mol |

IUPAC名 |

(E)-4-methylhept-3-ene-2,6-dione |

InChI |

InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4+ |

InChIキー |

SCZCAOODJLKIAJ-GQCTYLIASA-N |

SMILES |

CC(=CC(=O)C)CC(=O)C |

異性体SMILES |

C/C(=C\C(=O)C)/CC(=O)C |

正規SMILES |

CC(=CC(=O)C)CC(=O)C |

同義語 |

3-Heptene-2,6-dione, 4-methyl-, (3E)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (E)-4-methylhept-3-ene-2,6-dione with structurally related diketones and their key characteristics:

Research Findings and Limitations

- Anticancer Potential: Ergostane-3,6-dione and benzoacridine-5,6-dione derivatives demonstrate strong binding to cancer-related proteins (e.g., BRCA1), suggesting that this compound could be modified with aromatic substituents to enhance bioactivity .

- Synthetic Challenges : The absence of fused rings in this compound may simplify synthesis but reduce thermodynamic stability compared to aromatic analogs .

準備方法

Mechanism and Reaction Design

The synthesis begins with the deprotonation of a β-keto ester (e.g., methyl acetoacetate) to form an enolate, which undergoes a Michael addition to methyl vinyl ketone (MVK). The resulting 1,5-diketone intermediate undergoes intramolecular aldol condensation, eliminating water to form the conjugated ene-dione.

Key Conditions :

-

Base : Sodium hydroxide or lithium diisopropylamide (LDA) in anhydrous THF.

-

Solvent : Ethanol or tetrahydrofuran (THF).

-

Temperature : 0–25°C for enolate formation; reflux for cyclization.

Stereochemical Control

The (E)-configuration arises from thermodynamic control during aldol condensation, favoring the trans-disposed methyl and carbonyl groups. Bulky bases (e.g., LDA) enhance selectivity by stabilizing the transition state.

Yield Optimization

-

MVK Equivalents : A 1.2:1 ratio of β-keto ester to MVK minimizes side reactions.

-

Catalysis : Proline derivatives (e.g., L-proline) improve enantioselectivity in asymmetric variants.

Alkylation of Diketone Precursors

Methylation of preformed diketones offers a direct route to introduce the C4 methyl group. Patent WO2016139677A1 details such a strategy using dimethyl sulfate (DMS).

Methylation Protocol

Substrate : 2,6-Dioxohept-3-ene (hypothetical precursor).

Reagents :

Mechanism :

-

Deprotonation of the diketone enolate by K₂CO₃.

-

Nucleophilic attack of the enolate on DMS, transferring a methyl group to C4.

Industrial Considerations

-

Safety : DMS is toxic; alternatives like methyl iodide are less hazardous but costlier.

Stork Enamine Alkylation

The Stork enamine method enables regioselective alkylation without strong bases.

Reaction Sequence

Advantages

-

Avoids strong bases, reducing side reactions.

-

High regioselectivity for C4 due to enamine directing effects.

Oxidative Methods

Diol Oxidation

Oxidation of 4-methylhept-3-ene-2,6-diol with Jones reagent (CrO₃/H₂SO₄) yields the diketone. However, over-oxidation risks and poor E/Z selectivity limit utility.

Enol Ether Oxidation

Ozonolysis of 4-methylhept-3-ene-2,6-diethyl enol ether, followed by reductive workup, provides moderate yields (50–60%) but requires stringent temperature control (-78°C).

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Cost-Effectiveness : Alkylation with DMS is preferred for large-scale production due to reagent affordability.

-

Safety : Enamine methods avoid toxic methylating agents but require specialized equipment for handling amines.

-

Purification : Crystallization from acetonitrile/isopropanol mixtures achieves >98% purity.

Emerging Techniques

Biocatalytic Approaches

Recent studies explore ketoreductases to asymmetrically reduce diketones, though applications to this compound remain experimental.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。